

# Spectroscopic and Structural Elucidation of 3,5-Diphenylpyridazine: A Technical Guide

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## Compound of Interest

Compound Name: 3,5-Diphenylpyridazine

Cat. No.: B15371788

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of **3,5-diphenylpyridazine**. Due to the limited availability of direct experimental data in peer-reviewed literature, this document presents a combination of expected spectroscopic values derived from analogous compounds and established chemical principles, alongside detailed experimental protocols for acquiring such data.

## Chemical Structure and Properties

Structure:

Molecular Formula:  $C_{16}H_{12}N_2$

Molecular Weight: 232.28 g/mol

CAS Number: 1026-46-6

## Spectroscopic Data (Predicted)

The following tables summarize the expected spectroscopic data for **3,5-diphenylpyridazine** based on the analysis of related pyridazine derivatives and general spectroscopic principles.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted  $^1\text{H}$  NMR Spectroscopic Data (Solvent:  $\text{CDCl}_3$ , Reference: TMS)

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~ 9.3 - 9.1	Doublet	1H	H-6 (pyridazine ring)
~ 8.0 - 7.8	Multiplet	2H	Ortho-protons of phenyl group at C-5
~ 7.8 - 7.6	Doublet	1H	H-4 (pyridazine ring)
~ 7.6 - 7.4	Multiplet	8H	Meta- and Para-protons of both phenyl groups and Ortho-protons of phenyl group at C-3

Table 2: Predicted  $^{13}\text{C}$  NMR Spectroscopic Data (Solvent:  $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ , ppm)	Assignment
~ 160 - 158	C-3 and C-5 (pyridazine ring)
~ 150 - 148	C-6 (pyridazine ring)
~ 138 - 136	Quaternary carbons of phenyl groups
~ 130 - 128	Ortho- and Para-carbons of phenyl groups
~ 129 - 127	Meta-carbons of phenyl groups
~ 125 - 123	C-4 (pyridazine ring)

## Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3100 - 3000	Medium	C-H stretching (aromatic)
1600 - 1450	Strong to Medium	C=C and C=N stretching (aromatic and pyridazine rings)
1450 - 1300	Medium	In-plane C-H bending
900 - 675	Strong	Out-of-plane C-H bending (aromatic)

## Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z	Relative Intensity (%)	Assignment
232	High	[M] <sup>+</sup> (Molecular Ion)
204	Moderate	[M - N <sub>2</sub> ] <sup>+</sup>
155	Moderate	[C <sub>12</sub> H <sub>9</sub> ] <sup>+</sup> (Biphenylene radical cation)
77	High	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup> (Phenyl cation)

## Experimental Protocols

### Nuclear Magnetic Resonance (NMR) Spectroscopy

#### 3.1.1. <sup>1</sup>H NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **3,5-diphenylpyridazine** in 0.5-0.7 mL of deuterated chloroform (CDCl<sub>3</sub>) containing tetramethylsilane (TMS) as an internal standard.
- Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

- **Data Acquisition:** Acquire the spectrum at room temperature. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve an adequate signal-to-noise ratio.
- **Data Processing:** Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals and determine the chemical shifts relative to TMS ( $\delta = 0.00$  ppm).

### 3.1.2. $^{13}\text{C}$ NMR Spectroscopy

- **Sample Preparation:** Prepare a more concentrated sample by dissolving 20-50 mg of the compound in 0.5-0.7 mL of  $\text{CDCl}_3$ .
- **Instrumentation:** Use a spectrometer with a carbon-observe probe, typically operating at 75 MHz for a 300 MHz proton instrument.
- **Data Acquisition:** Employ a proton-decoupled pulse sequence to obtain a spectrum with singlets for each unique carbon atom. A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons. A larger number of scans will be required compared to  $^1\text{H}$  NMR to achieve a good signal-to-noise ratio.
- **Data Processing:** Process the data similarly to the  $^1\text{H}$  NMR spectrum. Chemical shifts are referenced to the solvent peak ( $\text{CDCl}_3$ :  $\delta = 77.16$  ppm).

## Fourier-Transform Infrared (FT-IR) Spectroscopy

- **Sample Preparation:** For a solid sample, the KBr pellet method is common. Mix a small amount of **3,5-diphenylpyridazine** (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the neat solid.
- **Instrumentation:** Use a Fourier-Transform Infrared (FT-IR) spectrometer.
- **Data Acquisition:** Record the spectrum over the mid-infrared range (typically  $4000\text{-}400\text{ cm}^{-1}$ ). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. A background

spectrum of the pure KBr pellet or the empty ATR crystal should be recorded and subtracted from the sample spectrum.

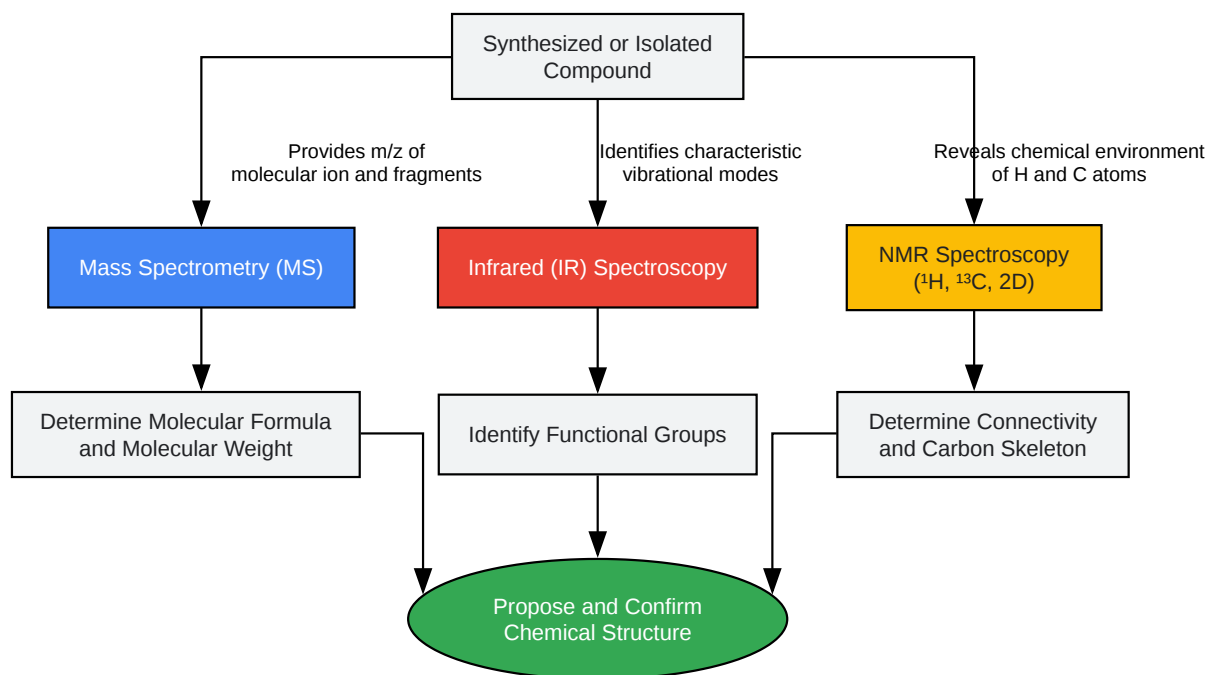
- Data Processing: The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber ( $\text{cm}^{-1}$ ).

## Mass Spectrometry (MS)

- Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or dichloromethane).
- Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source is typically used for small organic molecules.
- Data Acquisition: Introduce the sample into the ion source (e.g., via a direct insertion probe or after separation by Gas Chromatography). The standard electron energy for EI is 70 eV. The mass analyzer (e.g., a quadrupole or time-of-flight) is scanned over a relevant mass-to-charge ( $m/z$ ) range.
- Data Processing: The output is a mass spectrum, which is a plot of relative ion abundance versus  $m/z$ . Identify the molecular ion peak and analyze the fragmentation pattern.

## Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic identification and characterization of an organic compound like **3,5-diphenylpyridazine**.



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Caption: Logical workflow for spectroscopic analysis.

This guide provides a foundational understanding of the expected spectroscopic characteristics of **3,5-diphenylpyridazine** and the methodologies to obtain them. Researchers can use this information to aid in the identification and characterization of this and related compounds.

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